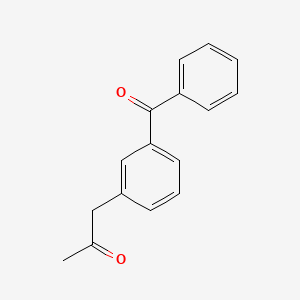![molecular formula C16H23ClN2O B14434223 N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide CAS No. 77196-99-7](/img/structure/B14434223.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide typically involves the reaction of 4-piperidone with 3-chloropropylamine under specific conditions to form the intermediate N-[1-(3-Chloropropyl)piperidin-4-yl]amine. This intermediate is then reacted with phenylacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Products with substituted groups at the chloropropyl position.
Applications De Recherche Scientifique
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine core and have been studied for their pharmacological activities.
1,4-Disubstituted piperidines: These compounds also contain the piperidine ring and have shown significant biological activities.
Uniqueness
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the chloropropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
| 77196-99-7 | |
Formule moléculaire |
C16H23ClN2O |
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
N-[1-(3-chloropropyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C16H23ClN2O/c17-9-4-10-19-11-7-15(8-12-19)18-16(20)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,20) |
Clé InChI |
IPEVTPCXBPOYDN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/no-structure.png)




![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
